(4-乙基哌嗪-1-基)(3-(吡嗪-2-基)-1,2,4-噁二唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

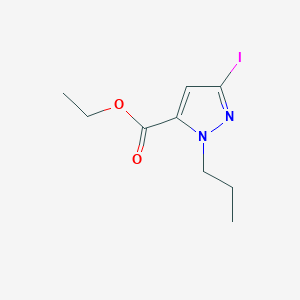

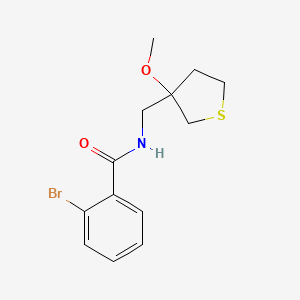

“(4-Ethylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone” is a complex organic compound that contains several functional groups and heterocyclic rings, including a piperazine ring, a pyrazine ring, and an oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and pyrazine rings, and the introduction of the oxadiazole ring . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could lead to a variety of possible conformations .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups in the molecule provides numerous sites for potential reactions .

科学研究应用

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Protein Kinase Inhibition

The synthesized oxadiazolopiperazine derivatives have shown protein kinase inhibition activity . This makes them potential candidates for the development of new drugs targeting protein kinases, which play crucial roles in cellular signal transduction pathways.

Drug Development

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs.

Synthesis of Piperazine Derivatives

This compound can be used in the synthesis of piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activity, making them valuable in various fields of research and drug development.

Cyclization of 1,2-Diamine Derivatives

This compound can be used in the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is useful in the synthesis of various heterocyclic compounds.

Docking Studies

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This means that this compound can be used in computational studies to predict the orientation of one molecule to a second when bound to each other to form a stable complex.

作用机制

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Other related compounds have shown inhibitory activity against CDK2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra and CDK2 . This suggests that the compound may interact with its targets to inhibit their function, leading to changes in cellular processes such as cell growth and division.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related totuberculosis infection and cell cycle regulation .

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and cdk2 . This suggests that the compound may lead to the inhibition of tuberculosis infection and alteration of cell cycle progression.

属性

IUPAC Name |

(4-ethylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-2-18-5-7-19(8-6-18)13(20)12-16-11(17-21-12)10-9-14-3-4-15-10/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCKQTWUJWPXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)

![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)

![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)

![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)